4-(4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-5-methylpyrimidine
Description
This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with a 5-methyl group and a piperazine-linked imidazo[1,2-b]pyridazine moiety. The imidazo[1,2-b]pyridazine ring is further modified with a cyclopropyl substituent at the 2-position, enhancing steric and electronic properties. Its synthesis likely involves multi-step coupling reactions, as seen in analogous compounds (e.g., ponatinib derivatives requiring 9-step syntheses) .
Properties
IUPAC Name |
(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-13-10-20-12-21-18(13)24-6-8-25(9-7-24)19(27)15-4-5-17-22-16(14-2-3-14)11-26(17)23-15/h4-5,10-12,14H,2-3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHBNRRGYJEVFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C(=O)C3=NN4C=C(N=C4C=C3)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-5-methylpyrimidine has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and synthesized data tables.
Structural Overview
The compound’s molecular formula is with a molecular weight of approximately 354.4 g/mol. It features a piperazine ring linked to an imidazo[1,2-b]pyridazine moiety and a methyl-pyrimidine group, suggesting diverse biological interactions.
Research indicates that the compound may interact with various biological targets, particularly enzymes and receptors involved in critical cellular processes. The presence of nitrogen heterocycles suggests potential interactions with biological receptors, influencing signaling pathways and cellular responses.
Antimicrobial Activity
Studies have shown that the compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy through inhibition of essential bacterial enzymes.
| Pathogen | Minimum Inhibitory Concentration (MIC) [µM] |
|---|---|
| E. coli | 50 |
| S. aureus | 75 |
| S. agalactiae | 100 |
These results indicate potential for development as a new antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer effects. Cytotoxicity assays on human cancer cell lines reveal dose-dependent responses, suggesting it may induce apoptosis in cancer cells.
| Cell Line | IC50 [µM] | Type of Cancer |
|---|---|---|
| LoVo | 15 | Colon Adenocarcinoma |
| SK-OV-3 | 20 | Ovarian Carcinoma |
| MCF-7 | 25 | Breast Adenocarcinoma |
The highest anticancer activity was observed in the LoVo cell line, indicating a promising avenue for further research in cancer therapeutics.
Case Studies
Recent investigations into the compound's biological activity have yielded significant insights:
- Study on Antimicrobial Efficacy : A study published in Medicinal Chemistry demonstrated that the compound inhibited bacterial growth effectively, particularly against Gram-negative bacteria like E. coli. The mechanism was attributed to enzyme inhibition crucial for bacterial survival.
- Anticancer Research : Another study focused on the cytotoxic effects of the compound on various cancer cell lines. The findings suggested that it disrupts key signaling pathways involved in cell proliferation and survival, leading to increased apoptosis rates in treated cells.
- Pharmacokinetic Studies : Research highlighted the pharmacokinetic profile of the compound, emphasizing its oral bioavailability and metabolic stability, which are critical for therapeutic applications.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structural Comparisons
The compound’s imidazo[1,2-b]pyridazine-piperazine-pyrimidine scaffold distinguishes it from other heterocyclic systems. Key comparisons include:
Pyrazolo[3,4-d]pyrimidines ()
- Core Structure : Pyrazolo[3,4-d]pyrimidine fused with triazolo or hydrazine substituents.
- Substituents (e.g., hydrazine, amino groups) favor nucleophilic reactivity, unlike the cyclopropyl group in the target compound, which enhances metabolic stability .
- Pharmacological Implications : Pyrazolo[3,4-d]pyrimidines exhibit isomerization-dependent activity (e.g., derivatives 6–9 in ), whereas the rigid imidazo[1,2-b]pyridazine core of the target compound may confer structural stability .
4H-Pyrazino[1,2-a]pyrimidin-4-one Derivatives ()
- Core Structure: Pyrazino-pyrimidinone with varied substituents (e.g., piperazine, indazolyl).
- Key Differences: The pyrimidinone oxygen introduces polarity, contrasting with the pyrimidine’s nitrogen-rich aromaticity in the target compound.
Ponatinib Analogues ()
- Core Structure : Multi-cyclic kinase inhibitors with pyrimidine and imidazo[1,2-b]pyridazine motifs.
- Key Differences: Ponatinib derivatives prioritize halogenated or amino-substituted pyrimidines for Bcr-Abl inhibition, whereas the target compound’s 5-methylpyrimidine and cyclopropyl groups may modulate selectivity for other kinases .
Physicochemical and Pharmacokinetic Properties
A hypothetical comparison based on structural analogs is outlined below:
- Solubility : The target compound’s cyclopropyl group and piperazine-carbonyl bridge may reduce aqueous solubility compared to pyrazolo[3,4-d]pyrimidines but enhance membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
